
dysprosium;sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysprosium sulfane is a compound that combines the rare-earth element dysprosium with sulfur. Dysprosium, symbol Dy, has an atomic number of 66 and is part of the lanthanide series. It is known for its metallic silver luster and is never found in nature as a free element . Dysprosium sulfane, like other dysprosium compounds, exhibits unique chemical and physical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dysprosium sulfane can be synthesized through several methods. One common approach involves the direct reaction of dysprosium metal with sulfur at elevated temperatures. The reaction typically takes place in a controlled atmosphere to prevent oxidation:
Dy+S→DyS
Another method involves the use of dysprosium chloride and hydrogen sulfide gas:
DyCl3+3H2S→DyS+3HCl
Industrial Production Methods
Industrial production of dysprosium sulfane often involves the reduction of dysprosium oxide with sulfur or hydrogen sulfide. The process is carried out in high-temperature furnaces to ensure complete reaction and high yield:
Dy2O3+3H2S→2DyS+3H2O
Chemical Reactions Analysis
Types of Reactions
Dysprosium sulfane undergoes various chemical reactions, including oxidation, reduction, and substitution.
-
Oxidation: : Dysprosium sulfane can be oxidized to form dysprosium oxide and sulfur dioxide:
2DyS+3O2→2Dy2O3+2SO2
-
Reduction: : It can be reduced back to dysprosium metal and hydrogen sulfide:
DyS+H2→Dy+H2S
-
Substitution: : Dysprosium sulfane can react with halogens to form dysprosium halides and sulfur:
DyS+Cl2→DyCl3+S
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and halogens. The reactions typically occur at high temperatures and may require catalysts to proceed efficiently.
Major Products
The major products formed from these reactions include dysprosium oxide, dysprosium halides, sulfur dioxide, and hydrogen sulfide.
Scientific Research Applications
Dysprosium sulfane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of dysprosium sulfane involves its interaction with molecular targets and pathways in various applications. In biological systems, dysprosium sulfane can bind to specific proteins and enzymes, altering their activity and function. In industrial applications, its unique magnetic and optical properties are exploited to enhance the performance of materials and devices .
Comparison with Similar Compounds
Similar Compounds
Dysprosium Oxide (Dy₂O₃): Used in ceramics and as a precursor for other dysprosium compounds.
Dysprosium Chloride (DyCl₃): Utilized in the production of dysprosium metal and as a catalyst in chemical reactions.
Dysprosium Nitrate (Dy(NO₃)₃): Used in the synthesis of other dysprosium compounds and as a reagent in analytical chemistry.
Uniqueness
Dysprosium sulfane is unique due to its combination of dysprosium and sulfur, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
DyH2S |
|---|---|
Molecular Weight |
196.58 g/mol |
IUPAC Name |
dysprosium;sulfane |
InChI |
InChI=1S/Dy.H2S/h;1H2 |
InChI Key |
OWWFXHCGAXSBIM-UHFFFAOYSA-N |
Canonical SMILES |
S.[Dy] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



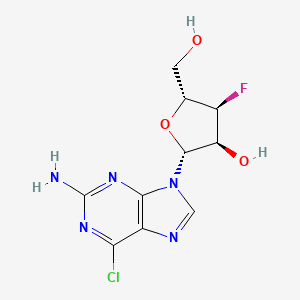
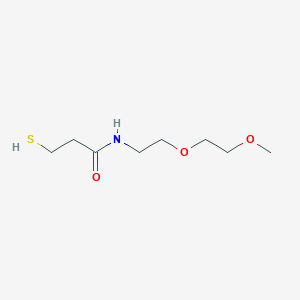
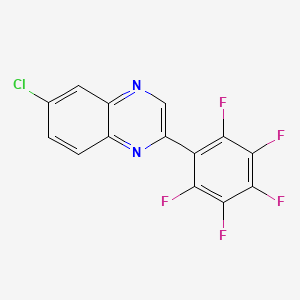
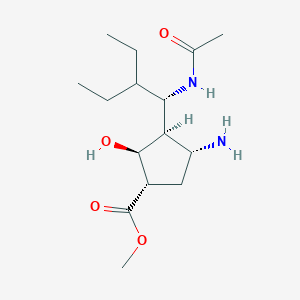
![2-Naphthalenesulfonicacid, 6-hydroxy-5-[2-(3-sulfophenyl)diazenyl]-, sodium salt (1:2)](/img/structure/B12336968.png)

![Methyl 4-(benzo[d][1,3]dioxol-5-ylmethyl)-2-bromothiazole-5-carboxylate](/img/structure/B12336978.png)
![2-Oxa-3-azatricyclo[5.4.1.04,12]dodeca-3,5,7(12),8,10-pentaene](/img/structure/B12336982.png)
![Methanesulfonamide, N-[4-methoxy-3-[[[(2R,3R)-2-phenyl-3-piperidinyl]amino]methyl]phenyl]-N-methyl-, rel-](/img/structure/B12336983.png)
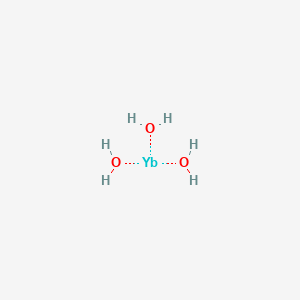
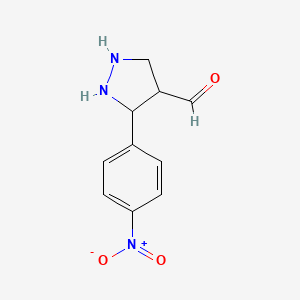
![tert-Butyl 2-(3-(bromomethyl)phenyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B12336994.png)

